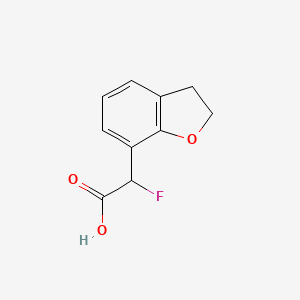
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of benzofurans Benzofurans are characterized by a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via nucleophilic substitution reactions using fluoroacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
- 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate
Uniqueness
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other benzofuran derivatives and makes it a valuable compound for various research applications.
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid (CAS No. 1597961-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- Molecular Formula : C₁₀H₉FO₃
- Molecular Weight : 196.17 g/mol
- Purity : Minimum 95%
Anticancer Potential
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer properties. A study focused on related benzofuran derivatives demonstrated their ability to induce apoptosis in K562 leukemia cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase activation, which are critical steps in the intrinsic pathway of apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound increases ROS levels in cancer cells, which contributes to apoptosis through mitochondrial pathways. This was evidenced by increased caspase activity after exposure to the compound .
- Cytotoxicity : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Activity : Some studies have indicated moderate antibacterial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for related benzofuran derivatives .
Study on Apoptotic Mechanism
A notable study evaluated the apoptotic effects of a series of benzofuran derivatives on K562 cells. The findings revealed that exposure to these compounds resulted in a significant increase in caspase 3 and 7 activities after prolonged incubation periods. Specifically, a 2.31-fold increase in caspase activity was observed after 48 hours of treatment with one derivative . This suggests that compounds like this compound could be effective in cancer therapy through apoptosis induction.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of benzofuran derivatives, including those structurally similar to this compound. The results indicated that certain derivatives showed promising activity against both standard and clinical strains of bacteria, highlighting their potential as therapeutic agents against infections .
Data Summary Table
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H9FO3/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
NRBZWFUFHBHSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















